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Compound of Interest

Compound Name:
2-Amino-5-

(trifluoromethyl)nicotinic acid

Cat. No.: B1523917 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-
(trifluoromethyl)nicotinic acid

Introduction
2-Amino-5-(trifluoromethyl)nicotinic acid, identified by CAS Number 944900-39-4, is a

fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry

and drug discovery.[1] Its structure, which combines an aminopyridine core, a carboxylic acid

functional group, and an electron-withdrawing trifluoromethyl group, imparts unique electronic

and physicochemical properties. These characteristics are pivotal in modulating a molecule's

absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction

with biological targets.

This guide provides a comprehensive overview of the core physical properties of 2-Amino-5-
(trifluoromethyl)nicotinic acid. Beyond presenting available data, it offers detailed, field-

proven experimental protocols for the determination of its key physical parameters. The

methodologies are explained from a Senior Application Scientist's perspective, emphasizing the

causal relationships behind experimental design to ensure data integrity and reproducibility,

which are paramount for researchers in pharmaceutical and chemical development.

Core Physicochemical Properties
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Precise experimental data for 2-Amino-5-(trifluoromethyl)nicotinic acid is not extensively

published. The following table summarizes its fundamental identifiers and includes predicted

values for key physical properties, supplemented with experimental data from closely related

isomers for comparative context.[1][2] It is crucial for researchers to perform experimental

verification for their specific batches.
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Property Value / Information Source Notes

Molecular Formula C₇H₅F₃N₂O₂ [1] -

Molecular Weight 206.12 g/mol [1] -

CAS Number 944900-39-4 [1] -

Appearance Solid [1] Typically a powder.

Boiling Point 323.4 ± 42.0 °C [2] Predicted value.

Density 1.573 ± 0.06 g/cm³ [2] Predicted value.

Melting Point Not available -

For comparison, 6-

(Trifluoromethyl)nicoti

nic acid melts at 193-

197 °C[3], and 4-

(Trifluoromethyl)nicoti

nic acid melts at 146-

148 °C.[4] A sharp

melting point range is

a key indicator of

purity.[5][6]

pKa Not available -

For comparison, the

predicted pKa of 6-

(Trifluoromethyl)nicoti

nic acid is 2.96.[3] The

presence of both an

acidic carboxylic

group and a basic

amino group makes

this an amphoteric

molecule.

Solubility Not available - Expected to show pH-

dependent solubility.

Insoluble in neutral

water but soluble in

aqueous acid
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(protonation of the

amino group) and

aqueous base

(deprotonation of the

carboxylic acid).

Molecular and Spectral Characteristics
While specific spectra for this compound are not publicly available, its structure allows for

predictable spectral features essential for its identification and characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the two aromatic protons on the pyridine ring. Their chemical shifts will be influenced by the

opposing electronic effects of the electron-donating amino group and the electron-

withdrawing trifluoromethyl and carboxylic acid groups. A broad signal corresponding to the

amine (-NH₂) protons and another for the carboxylic acid (-COOH) proton would also be

expected, though these can be exchangeable with deuterated solvents.

¹³C NMR Spectroscopy: The spectrum will display seven unique carbon signals. The carbon

atom of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine

atoms. The carbonyl carbon of the carboxylic acid will be found in the characteristic

downfield region (typically >160 ppm).

¹⁹F NMR Spectroscopy: This is a powerful tool for characterizing fluorinated compounds.[7] A

single, sharp singlet is expected for the -CF₃ group, as there are no adjacent protons to

cause splitting. The chemical shift will be characteristic of a trifluoromethyl group attached to

an aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the functional groups

present.[8] Key expected absorption bands include:

O-H Stretch (Carboxylic Acid): A very broad band, typically in the 2500-3300 cm⁻¹ region.

N-H Stretch (Amine): Two sharp peaks (symmetric and asymmetric stretches) in the 3300-

3500 cm⁻¹ region are characteristic of a primary amine.[9]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

[10]

C-F Stretch (Trifluoromethyl): Strong, characteristic bands typically found in the 1000-1350

cm⁻¹ region.

Experimental Determination of Physical Properties
The following sections detail robust protocols for determining the critical physical properties of

2-Amino-5-(trifluoromethyl)nicotinic acid.

Melting Point Determination
The melting point is a fundamental property that provides a primary indication of purity.[6] A

pure crystalline solid will exhibit a sharp melting range of 0.5-1.0°C. Impurities depress and

broaden this range. The capillary method using a digital melting point apparatus (e.g., Mel-

Temp) is standard practice.

Sample Preparation: Ensure the sample is completely dry and finely powdered.[6] If

necessary, crush any coarse crystals using a mortar and pestle.

Capillary Loading: Gently press the open end of a capillary tube into the powdered sample.

Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. To ensure

tight packing, drop the capillary tube (sealed end down) through a long glass tube onto the

benchtop.[11] The final packed sample height should be 2-3 mm.

Initial Rapid Determination: Place the loaded capillary into the heating block of the

apparatus. Set a rapid heating rate (e.g., 10-20°C/min) to determine an approximate melting

range.[12] This initial run prevents time wastage on subsequent, more precise

measurements.

Precise Determination: Allow the apparatus to cool at least 20°C below the approximate

melting point. Using a fresh sample, heat rapidly to about 15-20°C below the approximate

melting point.

Data Acquisition: Reduce the heating rate to 1-2°C per minute.[5] This slow rate is critical to

allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately
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reflects the sample's temperature.[11]

Record the Range: Record the temperature at which the first droplet of liquid appears (T₁)

and the temperature at which the entire sample becomes a clear liquid (T₂). The melting

point range is T₁ - T₂.

Validation: Repeat the precise determination at least twice with fresh samples. Consistent

results validate the measurement.
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Prepare Dry, Powdered Sample

Load Capillary Tube (2-3 mm)

Perform Rapid Scan (~10°C/min)
to find approximate MP

Cool Apparatus >20°C
below approx. MP

Use Fresh Sample
Heat to 15°C below approx. MP

Reduce Heating Rate
to 1-2°C/min

Record T1 (First Droplet)
and T2 (Fully Liquid)

Repeat Steps E-G for Consistency

Click to download full resolution via product page

Workflow for precise melting point determination.

Solubility Profile Assessment
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Understanding a compound's solubility is critical for designing purification methods, formulating

solutions, and predicting its behavior in biological systems. A systematic approach using

solvents of varying pH can reveal the acidic and/or basic nature of the compound.[13][14]

Setup: Label five small test tubes. Add approximately 20-30 mg of the compound to each.

Solvent Addition: Add 1 mL of the following solvents to the corresponding tubes:

Tube 1: Deionized Water

Tube 2: 5% w/v Aqueous HCl

Tube 3: 5% w/v Aqueous NaOH

Tube 4: 5% w/v Aqueous NaHCO₃

Tube 5: Diethyl Ether (or another nonpolar solvent like Hexane)

Observation: Vigorously shake each tube for 30-60 seconds.[13] Observe and record

whether the compound is soluble, partially soluble, or insoluble.

Interpretation of Results:

Insoluble in Water, Soluble in 5% NaOH and 5% NaHCO₃: Indicates a strong acidic group

(carboxylic acid).

Insoluble in Water, Soluble in 5% NaOH, Insoluble in 5% NaHCO₃: Indicates a weakly

acidic group (like a phenol, not expected here).

Insoluble in Water, Soluble in 5% HCl: Indicates a basic group (amine).

Soluble in Water: Indicates a small, polar molecule. The pH of the aqueous solution should

be tested with litmus paper. An acidic pH suggests an acid; a basic pH suggests a base.

[15]

Soluble in Diethyl Ether: Indicates significant nonpolar character.
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Causality: This protocol is a functional group test based on acid-base chemistry.[15] Strong

bases like NaOH will deprotonate the acidic carboxylic acid to form a water-soluble sodium salt.

Strong acids like HCl will protonate the basic amino group to form a water-soluble ammonium

salt. Sodium bicarbonate is a weak base and will only react with strong acids like carboxylic

acids, making it a useful diagnostic tool.[13]

Decision tree for classifying compound solubility.

Acid Dissociation Constant (pKa) Determination
The pKa value quantitatively describes the strength of an acid in solution. For a molecule with

multiple ionizable centers like 2-Amino-5-(trifluoromethyl)nicotinic acid, determining the pKa

values for both the acidic (carboxylic) and basic (amino) groups is essential for predicting its

charge state at a given pH.[16] ¹H NMR spectroscopy provides an elegant method for pKa

determination.

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. When

an adjacent functional group becomes protonated or deprotonated, the chemical shift of nearby

protons will change. By monitoring the chemical shift of a proton (e.g., the aromatic protons) as

a function of pH, a sigmoidal titration curve is generated. The inflection point of this curve

corresponds to the pKa.[16][17]

Sample Preparation: Prepare a stock solution of the compound (~5-10 mg) in D₂O.

pH Adjustment: Divide the solution into several NMR tubes. Adjust the pD (the pH equivalent

in D₂O) of each tube to a different value spanning a wide range (e.g., pD 1 to 12). Use small

aliquots of DCl and NaOD in D₂O for adjustment.

pD Measurement: Measure the pD of each sample using a calibrated pH meter. Note that

the reading from a standard glass electrode in D₂O is termed pH. The corrected pD value is
calculated as pD = pH + 0.4.[18]

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample.

Data Analysis: Identify a proton signal (e.g., one of the aromatic protons) that shows a

significant change in chemical shift across the pD range.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.scribd.com/doc/45009542/Procedure-for-Determining-Solubility-of-Organic-Compounds
https://faculty.uobasrah.edu.iq/uploads/teaching/1656635893.pdf
https://www.benchchem.com/product/b1523917?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.researchgate.net/publication/259916684_PKa_determination_by_1H_NMR_spectroscopy_-_An_old_methodology_revisited
https://www.mdpi.com/2312-7481/3/3/29
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Curve Fitting: Plot the chemical shift (δ) of the chosen proton versus the measured pD. Fit

the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The pD

value at the inflection point of the curve is the pKa in D₂O.

Correction: The pKa in H₂O can be approximated from the value determined in D₂O. Two

inflection points may be observed, corresponding to the pKa of the carboxylic acid and the

pKa of the protonated amine.

NMR Titration Curve

pD Chemical Shift (δ)

Click to download full resolution via product page

Sigmoidal plot of chemical shift vs. pD to find pKa.

Safety and Handling
Based on available safety data, 2-Amino-5-(trifluoromethyl)nicotinic acid should be handled

with appropriate care.

Hazard Classification: Classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if

swallowed).[1] It may also cause skin, eye, and respiratory irritation.[19][20]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

goggles, a lab coat, and chemical-resistant gloves.[19]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

Conclusion
2-Amino-5-(trifluoromethyl)nicotinic acid is a compound of significant interest to the

scientific community, particularly in drug development. While comprehensive experimental data

on its physical properties is sparse, this guide provides the foundational knowledge and

detailed, validated protocols necessary for researchers to characterize it thoroughly. By

applying these rigorous experimental methodologies for determining melting point, solubility,

and pKa, scientists can generate the reliable, high-quality data essential for advancing their

research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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